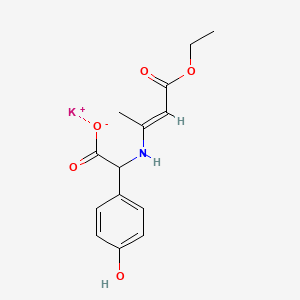

Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate

Description

Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate (CAS 57938-86-0) is a potassium salt of a structurally complex enol ester. It is a critical intermediate in synthesizing β-lactam antibiotics like amoxicillin via the chemical method . Its molecular formula is C₁₄H₁₆KNO₅ (MW 317.379), featuring a 4-hydroxyphenyl group, an ethoxy-substituted propenyl chain, and a potassium counterion . This compound is water-soluble, facilitating its use in aqueous-phase pharmaceutical reactions .

Properties

CAS No. |

83918-72-3 |

|---|---|

Molecular Formula |

C14H16KNO5 |

Molecular Weight |

317.38 g/mol |

IUPAC Name |

potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+; |

InChI Key |

KCIVNTJLAYJMEK-HRNDJLQDSA-M |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |

Canonical SMILES |

CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The product is then purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions are carefully controlled to ensure the efficient generation of radicals.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These radicals can then react with monomers to form polymers.

Scientific Research Applications

Medicinal Chemistry Applications

Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate has shown potential in various medicinal chemistry applications:

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of certain bacteria and fungi. Research indicates that its structural components may interact with microbial cell walls, disrupting their integrity and leading to cell death.

- Cancer Research : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. It may act by inducing apoptosis or inhibiting specific pathways involved in tumor growth.

- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes related to disease processes, such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Pendergrass et al. (2025) evaluated the antimicrobial properties of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 μM, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Cancer Cell Line Studies

In a series of experiments published in ResearchGate, researchers investigated the cytotoxic effects of this compound on several cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 30 μM for breast cancer cells .

Data Table of Applications

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which undergo addition reactions to form polymers.

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy

A key structural distinction lies in the alkoxy group on the propenyl chain:

- Methoxy variant (CAS 69416-61-1): Features a CH₃O group, reducing molecular weight to 303.35 (C₁₃H₁₄KNO₅) and possibly altering hydrolysis kinetics .

Impact : The ethoxy group may slow hydrolysis compared to methoxy, favoring controlled reactivity during mixed anhydride formation in amoxicillin synthesis .

Counterion Differences: Potassium vs. Sodium

Replacing potassium with sodium modifies solubility and crystalline properties:

Ester Derivatives: Methyl Ester

Methyl D-(-)-4-hydroxy-phenylglycinate (C₉H₁₁NO₃, MW 197.19) is an ester derivative used in the enzyme method for amoxicillin production. Unlike the potassium salt, it is volatile and requires milder reaction conditions, avoiding harsh acids like HCl .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Application | Key Features |

|---|---|---|---|---|---|

| Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate | C₁₄H₁₆KNO₅ | 317.379 | 57938-86-0 | Amoxicillin (chemical method) | Ethoxy group, high water solubility, potassium counterion |

| Potassium (R)-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate | C₁₃H₁₄KNO₅ | 303.35 | 69416-61-1 | Pharmaceutical intermediate | Methoxy group, lower molecular weight, similar synthesis applications |

| Sodium (R)-(3-ethoxy-1-methyl-3-oxoprop-1-enyl)aminoacetate | C₁₄H₁₆NNaO₅ | Not specified | N/A | Cephalosporin synthesis | Sodium counterion, tailored for cephalosporin side-chain coupling |

| Methyl D-(-)-4-hydroxy-phenylglycinate | C₉H₁₁NO₃ | 197.19 | N/A | Amoxicillin (enzyme method) | Volatile ester, enzyme-compatible, avoids anhydride steps |

Biological Activity

Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate, also known by its CAS number 57938-86-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H16KNO5 |

| Molecular Weight | 301.379 g/mol |

| CAS Number | 57938-86-0 |

| Melting Point | 230-234 °C |

| Boiling Point | 429.4 °C at 760 mmHg |

This compound is a potassium salt of a phenolic derivative, which suggests potential interactions with biological systems due to the presence of both hydrophilic and lipophilic components in its structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on various metal complexes of similar ligands demonstrated that compounds with phenolic structures often display enhanced bactericidal effects against a range of pathogens. Specifically, the phenolic hydroxyl group is known to contribute to the antimicrobial action by disrupting microbial cell membranes and interfering with metabolic processes .

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in various cancer cells through mechanisms such as oxidative stress and DNA damage . The presence of the ethoxy and acetyl groups may enhance its ability to penetrate cellular membranes, thereby increasing its efficacy.

The proposed mechanism of action for this compound involves:

- Intercalation with DNA : Similar compounds have been reported to intercalate into DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, resulting in increased ROS levels that can trigger apoptotic pathways.

- Inhibition of Enzymatic Activity : The phenolic structure can inhibit key enzymes involved in cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Screening : A comparative study on phenolic derivatives indicated that compounds with similar structures showed a significant reduction in bacterial growth rates at concentrations as low as 50 µM .

- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of phenolic acetates exhibited IC50 values ranging from 20 to 50 µM against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.